
3-乙基氧杂环戊烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyloxolane-2,5-dione, also known as ethylsuccinic anhydride, is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It is a derivative of oxolane-2,5-dione, where an ethyl group is attached to the third carbon of the oxolane ring.
科学研究应用
3-Ethyloxolane-2,5-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the preparation of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
3-Ethyloxolane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of ethylsuccinic acid. The reaction typically requires a dehydrating agent, such as acetic anhydride, to facilitate the formation of the anhydride ring. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of 3-ethyloxolane-2,5-dione may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
3-Ethyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethylsuccinic acid.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous acids under mild heating.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Ethylsuccinic acid.
Reduction: Ethylsuccinic diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-ethyloxolane-2,5-dione involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
相似化合物的比较
Similar Compounds
Oxolane-2,5-dione: The parent compound without the ethyl group.
Succinic Anhydride: A similar anhydride with a simpler structure.
Glutaric Anhydride: Another related compound with a five-membered ring.
Uniqueness
3-Ethyloxolane-2,5-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and materials science .
属性
IUPAC Name |
3-ethyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGWRSQRUHPKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930770 |
Source


|
| Record name | 3-Ethyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-81-5 |
Source


|
| Record name | Dihydro-3-ethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
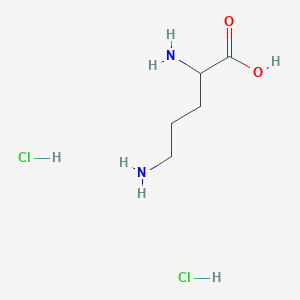

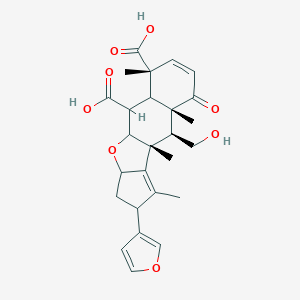
![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)
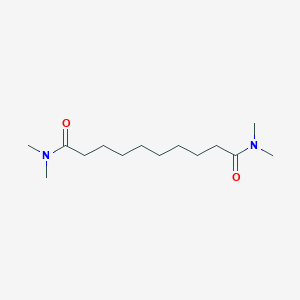
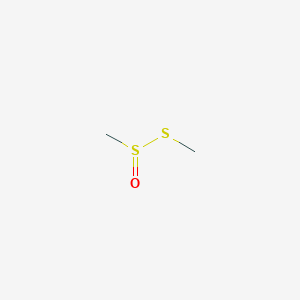
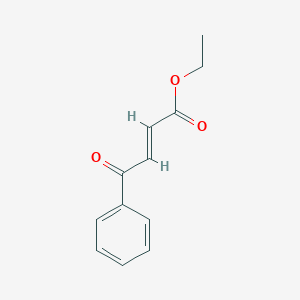

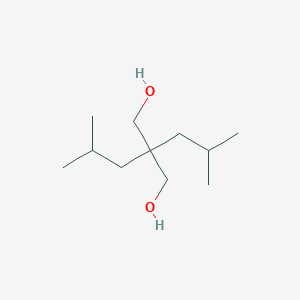
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82419.png)
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

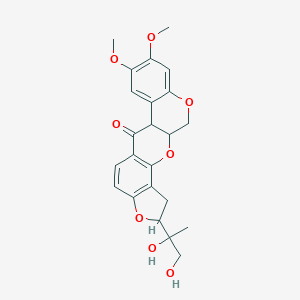
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
